molecular formula C14H15N3OS B5413061 4-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)butanenitrile

4-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)butanenitrile

Cat. No.: B5413061
M. Wt: 273.36 g/mol
InChI Key: RDYFKGVKSZIXQL-UHFFFAOYSA-N
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Description

The compound “4-(4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)butanenitrile” is a type of organic compound known as thienopyrimidines . These are heterocyclic compounds containing a thiophene ring fused to a pyrimidine ring. Thiophene is a 5-membered ring consisting of four carbon atoms and one sulfur atom .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the condensation of ethyl 2-amino-6-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with formamide gave a 4-oxo-7-phenyl-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidine-7-carbonitrile . This compound was then treated with phosphoryl chloride to obtain the corresponding 4-chloro derivative .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using X-ray crystallography . The compound crystallizes in the monoclinic space group P2 1 /c with specific dimensions . The crystal structure is further stabilized by intermolecular C-H…N, N-H…N C-H…O, N-H…O, and π-π interactions .


Chemical Reactions Analysis

The oxidative cyclisation of a range of benzothieno[2,3-d]pyrimidine hydrazones to the 1,2,4-triazolo[4,3-c]pyrimidines or to the 1,2,4-triazolo[1,5-c]pyrimidines has been reported . This reaction can be catalyzed by lithium iodide or sodium carbonate .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, 7-tert-Butyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has a molecular weight of 262.37 .

Mechanism of Action

The mechanism of action of similar compounds has been studied. For example, some compounds containing the 5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine nucleus have found applications as adenosine mimics, analgesics, anticancer agents, antiviral agents, and as inhibitors of kinases and human epidermal growth factor .

Safety and Hazards

As with all chemicals, safety precautions should be taken when handling this compound. It is recommended to wear protective gloves and eyewear, and ensure the use of adequate ventilation . The compound has combustible properties .

Future Directions

Future research could focus on further exploring the potential applications of this compound, particularly in the field of medicinal chemistry given its structural similarity to compounds with known biological activity . Additionally, further studies could aim to optimize the synthesis process and investigate the compound’s mechanism of action in more detail.

Properties

IUPAC Name

4-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)butanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS/c15-7-3-4-8-17-9-16-13-12(14(17)18)10-5-1-2-6-11(10)19-13/h9H,1-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDYFKGVKSZIXQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)CCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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